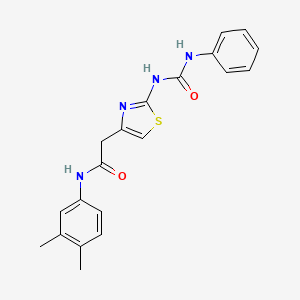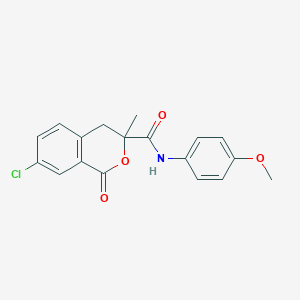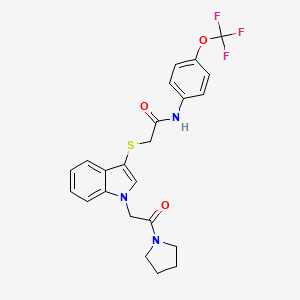
N-(3,4-dimethylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Dimethylphenyl)-2-{2-[(Phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide: is a complex organic compound that features a thiazole ring, an acetamide group, and a phenylcarbamoyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dimethylphenyl)-2-{2-[(Phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Acetamide Group: The thiazole intermediate is then reacted with chloroacetyl chloride in the presence of a base to introduce the acetamide group.
Attachment of the Phenylcarbamoyl Group: Finally, the compound is treated with phenyl isocyanate to form the phenylcarbamoyl moiety.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methyl groups on the phenyl ring.
Reduction: Reduction reactions can target the carbonyl groups in the acetamide or phenylcarbamoyl moieties.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the nucleophile used but could include various substituted thiazoles.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Materials Science: It can be incorporated into polymers to modify their properties.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as an inhibitor of enzymes or receptors.
Biological Probes: It can be used to study protein-ligand interactions.
Industry:
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: As an intermediate in the synthesis of more complex drugs.
Mecanismo De Acción
The mechanism by which N-(3,4-Dimethylphenyl)-2-{2-[(Phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide exerts its effects likely involves binding to specific molecular targets such as enzymes or receptors. The thiazole ring and phenylcarbamoyl moiety can interact with active sites, inhibiting or modifying the function of the target protein. This interaction can disrupt normal cellular processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
N-(3,4-Dimethylphenyl)-2-{2-[(Phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide: can be compared to other thiazole-containing compounds such as thiamine (vitamin B1) or benzothiazole derivatives.
Uniqueness:
- The presence of both the acetamide and phenylcarbamoyl groups in the same molecule is relatively unique, providing a combination of functional groups that can interact with a variety of biological targets.
- The specific substitution pattern on the phenyl ring (3,4-dimethyl) also distinguishes it from other similar compounds, potentially leading to different biological activities or chemical reactivities.
Propiedades
Fórmula molecular |
C20H20N4O2S |
|---|---|
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
N-(3,4-dimethylphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C20H20N4O2S/c1-13-8-9-16(10-14(13)2)21-18(25)11-17-12-27-20(23-17)24-19(26)22-15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,21,25)(H2,22,23,24,26) |
Clave InChI |
RYXIMYZEHHLOBA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-N,3-diphenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B11286212.png)
![2-[(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)amino]butan-1-ol](/img/structure/B11286215.png)

![1-Hydroxy-3-methyl-2-(4-methylbenzyl)pyrido[1,2-A][1,3]benzimidazol-4-YL cyanide](/img/structure/B11286249.png)
![N-(2-chlorobenzyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11286256.png)
![3-(4-chlorophenylsulfonyl)-N-(2-methoxyethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11286264.png)
![N-mesityl-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11286270.png)
![N-(2-fluorophenyl)-2-{2-[5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B11286273.png)
![2-chloro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B11286280.png)
![Ethyl 6-[(4-methylpiperidin-1-yl)methyl]-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11286290.png)
![N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11286297.png)
![N-(2,5-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11286303.png)
![N-(4-methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11286316.png)
